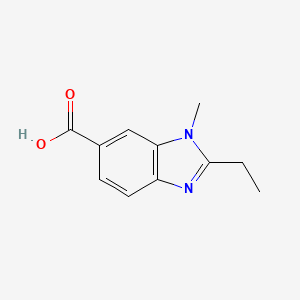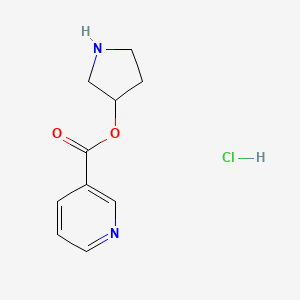
3-Pyrrolidinyl nicotinate hydrochloride
説明
3-Pyrrolidinyl nicotinate hydrochloride is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . It is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine compounds are characterized by their ability to efficiently explore the pharmacophore space due to sp3-hybridization . They can be synthesized through ring construction from different cyclic or acyclic precursors or through functionalization of preformed pyrrolidine rings .科学的研究の応用
Kinetics and Inhibition in Mycobacterium Tuberculosis
- A study by Seiner, Hegde, and Blanchard (2010) discusses the enzyme nicotinamidase/pyrazinamidase (PncA), crucial in Mycobacterium tuberculosis. They identified inhibitors of this enzyme, providing insight into potential tuberculosis treatments (Seiner, Hegde, & Blanchard, 2010).
Inhibition of Human P450 Enzymes
- Gaudineau and Auclair (2004) explored how nicotinic acid and nicotinamide, sharing a pyridine functionality with 3-Pyrrolidinyl nicotinate hydrochloride, inhibit human P450 enzymes. Their findings are significant in understanding drug interactions and metabolic pathways (Gaudineau & Auclair, 2004).
Cognitive Enhancement Studies
- Research by Bontempi et al. (2003) on nicotinic acetylcholine receptor (nAChR) ligands, including compounds related to this compound, demonstrates potential for cognitive performance enhancement in rodent models, highlighting implications for neurodegenerative and cognitive disorders (Bontempi et al., 2003).
Antinociceptive Activity Studies
- Erharuyi et al. (2015) synthesized Methyl nicotinate, a derivative of nicotinic acid, and evaluated its antinociceptive activity. This research indicates potential applications in pain management (Erharuyi et al., 2015).
Biochemical and Industrial Applications
- Kumar, Wasewar, and Babu (2008) investigated the extraction of nicotinic acid using specific solvents, highlighting the importance of nicotinic acid in various industries and providing insight into more efficient production methods (Kumar, Wasewar, & Babu, 2008).
Applications in Dermatology
- A study by Bains et al. (2018) on nicotinamide, a related compound, discusses its applications in dermatology, particularly in treating skin conditions. This reflects the broader relevance of nicotinic acid derivatives in medical applications (Bains et al., 2018).
Radio Imaging Agents
- Research by Brown et al. (2002) on analogues of nicotinic acetylcholine receptor ligands, including this compound derivatives, suggests potential use in positron emission tomography (PET) imaging, aiding in neurological diagnostics (Brown et al., 2002).
Green Chemistry in Nicotinic Acid Synthesis
- The synthesis of nicotinic acid and its derivatives, as explored by Mari (2016), is crucial in sustainable industrial processes, reflecting the importance of green chemistry in producing these compounds (Mari, 2016).
Coordination Polymers and Magnetic Ordering
- A study by He et al. (2006) on coordination polymers with nicotinate bridges suggests applications in materials science, particularly in understanding magnetic properties of these compounds (He, Wang, Gao, & Yan, 2006).
作用機序
Target of Action
The primary target of 3-Pyrrolidinyl nicotinate hydrochloride is the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain .
Mode of Action
This compound, similar to nicotine, acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . This binding dramatically stimulates neurons and ultimately blocks synaptic transmission .
Biochemical Pathways
The compound affects the biochemical pathways related to nicotinamide catabolism . Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
The pyrrolidine ring, a key component of the compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This characteristic, along with the contribution to the stereochemistry of the molecule and the increased three-dimensional (3D) coverage due to the non-planarity of the ring, may influence the compound’s ADME properties .
Result of Action
It is known that nicotine, which has a similar mechanism of action, exerts two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .
将来の方向性
Pyrrolidine compounds, including 3-Pyrrolidinyl nicotinate hydrochloride, have significant potential in drug design processes . They are being studied for their bioactivity against cancer cells, microbes, and various types of diseases . The inherent three-dimensional nature and ability to project functionalities in all three dimensions make these compounds attractive targets for future research .
特性
IUPAC Name |
pyrrolidin-3-yl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-10(8-2-1-4-11-6-8)14-9-3-5-12-7-9;/h1-2,4,6,9,12H,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKYGLOKUMNWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



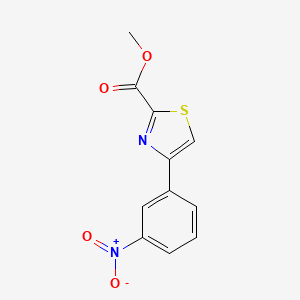

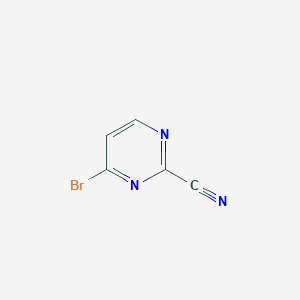


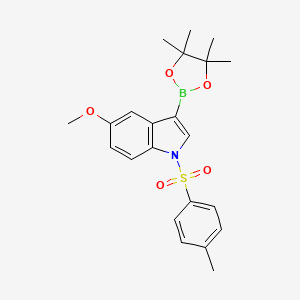
![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)

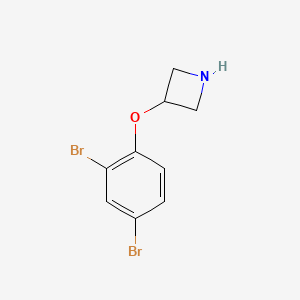
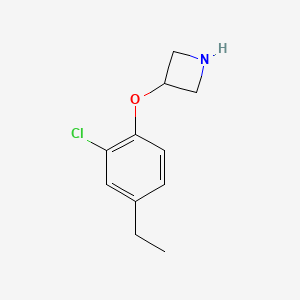
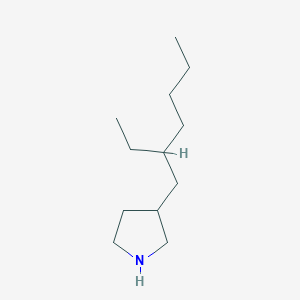
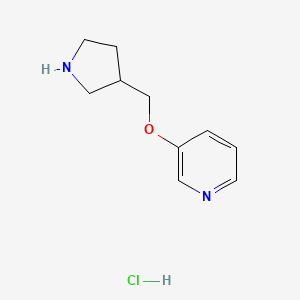
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)
